![molecular formula C20H16ClNO4S B2848838 5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid CAS No. 722466-22-0](/img/structure/B2848838.png)
5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid is an organic compound with the molecular formula C20H16ClNO4S It is a derivative of benzoic acid, featuring a benzyl(phenyl)sulfamoyl group and a chlorine atom attached to the benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid.
Formation of Sulfamoyl Group: The sulfamoyl group is introduced through a reaction with benzylamine and phenylsulfonyl chloride under basic conditions.
Coupling Reaction: The benzyl(phenyl)sulfamoyl group is then coupled to the 2-chlorobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfamoyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The ester bond in the sulfamoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of benzoic acid derivatives.
Aplicaciones Científicas De Investigación
5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom and benzyl group may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobenzoic Acid: Lacks the sulfamoyl group, making it less versatile in chemical reactions.
Benzylsulfonamide: Contains a similar sulfamoyl group but lacks the benzoic acid core.
Phenylsulfonyl Chloride: Used as a reagent in the synthesis of sulfamoyl compounds but is more reactive and less stable.
Uniqueness
5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a balance of reactivity and stability, making it a valuable compound in research and industrial applications.
Propiedades
IUPAC Name |
5-[benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4S/c21-19-12-11-17(13-18(19)20(23)24)27(25,26)22(16-9-5-2-6-10-16)14-15-7-3-1-4-8-15/h1-13H,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSFAOHTFPQBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

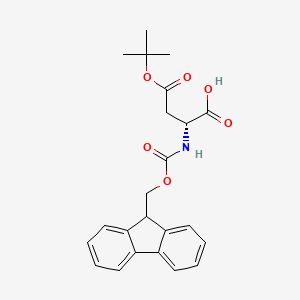
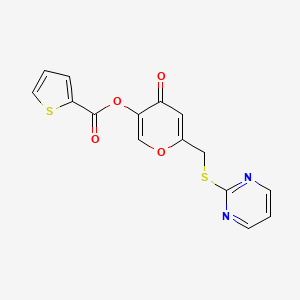
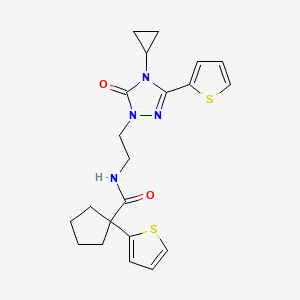
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2848762.png)
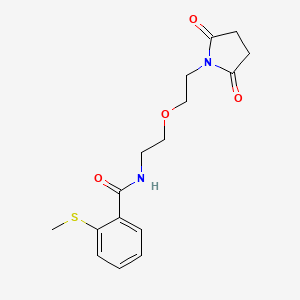
![N-[(4-chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2848765.png)
![N-(2,4-difluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2848768.png)

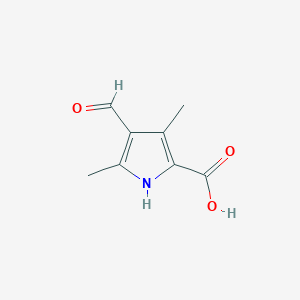


![N-(3-(1H-imidazol-1-yl)propyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2848775.png)
![3-(5-(1-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide](/img/structure/B2848777.png)
